2-BENZYLOXY-3-FLUOROBENZALDEHYDE
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFPOWVZRQGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625571 | |
| Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148872-79-1 | |
| Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Benzyloxy 3 Fluorobenzaldehyde
Established Synthetic Routes and Mechanistic Considerations
The formation of 2-benzyloxy-3-fluorobenzaldehyde often begins with precursors such as 3-fluoro-2-hydroxybenzaldehyde. The core of this transformation lies in the formation of an ether linkage between the hydroxyl group of the benzaldehyde (B42025) derivative and a benzyl (B1604629) group.
Nucleophilic Substitution Reactions Involving Hydroxybenzaldehyde Derivatives and Benzyl Halides
The primary route to this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxybenzaldehyde derivative, such as 3-fluoro-2-hydroxybenzaldehyde, to form a more nucleophilic phenoxide ion. rsc.orgossila.com This ion then attacks a benzyl halide, typically benzyl bromide, displacing the halide and forming the desired benzyl ether. researchgate.netnii.ac.jp
The reaction mechanism is a classic SN2 pathway. The rate and success of the reaction are influenced by the strength of the nucleophile, the nature of the leaving group on the benzyl halide, and the reaction conditions.
Optimization of Reaction Conditions: Base Selection, Solvents, and Temperature Control
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.
Base Selection: A variety of bases can be employed to deprotonate the hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). chemicalbook.com The choice of base can influence the reaction rate and selectivity. For instance, strong bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ offer milder reaction conditions.
Solvents: The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF) are often used as they effectively solvate the cation of the base, leaving the anionic nucleophile more reactive. Alcohols like ethanol (B145695) and methanol (B129727) can also be used, although they can potentially participate in side reactions.
Temperature Control: The reaction temperature is carefully controlled to balance the reaction rate with the potential for side reactions. Reactions are often run at elevated temperatures to ensure a reasonable reaction rate. For example, a similar synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde is conducted at 60°C for 5 hours. chemicalbook.com
| Parameter | Conditions/Reagents | Rationale/Effect |
|---|---|---|
| Base | K₂CO₃, NaH, NaOH, KOH | Deprotonates the hydroxyl group to form the nucleophilic phenoxide. Strength of base affects reaction rate. chemicalbook.com |
| Solvent | DMF, Ethanol, Methanol | Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Alcohols can also be used. |
| Temperature | Typically elevated (e.g., 60°C) | Increases reaction rate, but must be controlled to minimize side reactions. chemicalbook.com |
Multi-Step Synthesis Strategies from Diverse Starting Materials
Beyond the direct benzylation of 3-fluoro-2-hydroxybenzaldehyde, multi-step syntheses from different starting materials are also employed.
From Fluorobenzaldehyde Derivatives: One approach could involve the use of a difluorobenzaldehyde derivative, such as 2,3-difluorobenzaldehyde. This would require a selective nucleophilic aromatic substitution of one of the fluorine atoms with a benzyl oxide, a challenging but feasible transformation.
From Dichlorobenzonitrile: A more complex route starts with a compound like 2,6-dichlorobenzonitrile (B3417380). sigmaaldrich.comsigmaaldrich.com This multi-step process would involve the conversion of the nitrile group to an aldehyde, and the substitution of the chlorine atoms. For example, 2,6-dichlorobenzonitrile can be reduced to 2,6-dichlorobenzaldehyde (B137635). sigmaaldrich.com A subsequent step would involve the conversion of this aldehyde to the desired product. Another related patent describes the synthesis of 2,6-disubstituted benzonitriles from the corresponding benzaldehydes. google.com A separate patent details the preparation of 2,6-dichlorobenzaldehyde from 2,6-dichlorotoluene. google.com
Functional Group Interconversions and Manipulations
Once this compound is synthesized, its functional groups can be further transformed to create a variety of other molecules.
Aldehyde Group Transformations
The aldehyde group is a versatile functional group that can undergo several key transformations.
Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-benzyloxy-3-fluorobenzoic acid. Various oxidizing agents can be used for this purpose, including potassium permanganate (B83412) or chromium trioxide. researchgate.net More modern and milder methods, such as using potassium persulfate, are also available. organic-chemistry.org
Reduction to Alcohols: The aldehyde can be reduced to the corresponding alcohol, 2-benzyloxy-3-fluorobenzyl alcohol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). sigmaaldrich.comsigmaaldrich.com The resulting alcohol can be a useful intermediate in its own right. A study on the reduction of fluorobenzaldehydes showed that 2-fluorobenzaldehyde (B47322) is less readily reduced to the benzyl alcohol compared to 4-fluorobenzaldehyde (B137897). nih.gov
| Transformation | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, CrO₃, K₂S₂O₈ | 2-Benzyloxy-3-fluorobenzoic acid researchgate.netorganic-chemistry.org |
| Reduction | NaBH₄, LiAlH₄ | 2-Benzyloxy-3-fluorobenzyl alcohol sigmaaldrich.comsigmaaldrich.com |
Selective Cleavage and Re-protection Strategies for the Benzyloxy Moiety
The benzyloxy group is often used as a protecting group for the hydroxyl functionality. Its removal, or deprotection, is a key step in many synthetic sequences.
Selective cleavage of the benzyl ether can be achieved through various methods. Catalytic hydrogenation is a common method for debenzylation. organic-chemistry.org Other reagents, such as diisobutylaluminum hydride (DIBAL), have also been shown to selectively cleave benzyl groups. nih.gov In some cases, oxidative debenzylation can be achieved using reagents like sodium bromate (B103136) (NaBrO₃) in the presence of sodium dithionite (B78146) (Na₂S₂O₄). rsc.org The choice of method depends on the other functional groups present in the molecule to ensure selectivity. Re-protection with a different protecting group can then be performed if necessary for subsequent synthetic steps.
Halogenation and Fluorination Strategies on Aromatic Precursors
The introduction of halogen atoms, particularly fluorine, onto an aromatic ring is a fundamental step in the synthesis of many pharmaceutical intermediates. The electronic properties and regioselectivity of these reactions are highly dependent on the nature of the starting material, the reagents used, and the reaction conditions.
One common strategy involves the direct halogenation of a pre-existing substituted benzaldehyde. For instance, chlorination can be achieved on a molecule like 2-(benzyloxy)-3-fluorobenzaldehyde using reagents such as thionyl chloride or phosphorus pentachloride smolecule.com. However, a more versatile approach often involves building the molecule from a simpler, halogenated precursor.
A key method for introducing fluorine is through a halogen-exchange (Halex) reaction. This process typically involves displacing a chlorine atom with fluorine using a fluoride (B91410) salt like potassium fluoride (KF). The success of this reaction often requires a high-boiling point polar aprotic solvent and sometimes a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. For example, the synthesis of 4-fluorobenzaldehyde from p-chlorobenzaldehyde can be achieved using KF in solvents like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO) at high temperatures google.com. Catalysts such as tetrabutylammonium (B224687) bromide or various phosphonium (B103445) salts can facilitate this transformation google.com.
Another powerful fluorination strategy starts with a differently halogenated precursor, such as a dichlorinated aromatic compound. A patent describes the preparation of 2-fluoro-3-chlorobenzaldehyde from 2,3-dichlorobenzonitrile (B188945) google.com. This multi-step synthesis involves an initial fluorination step where one chlorine atom is selectively replaced by fluorine using potassium fluoride in the presence of a phase-transfer catalyst google.com. The resulting 2-fluoro-3-chlorobenzonitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently reduced and then oxidized to yield the final benzaldehyde product google.com.
These strategies highlight the importance of selecting the appropriate precursor and reaction sequence to achieve the desired substitution pattern, a critical consideration for synthesizing a multi-substituted compound like this compound.
| Method | Precursor | Reagents | Product | Key Features |
| Halogen Exchange | p-Chlorobenzaldehyde | Potassium Fluoride (KF), Solvent (e.g., Sulfolane), Catalyst | 4-Fluorobenzaldehyde | High temperatures and polar aprotic solvents are required; phase-transfer catalysts improve efficiency. google.com |
| Nucleophilic Substitution & Multi-step Synthesis | 2,3-Dichlorobenzonitrile | 1. KF, Phase-transfer catalyst 2. Acid/Base (Hydrolysis) 3. Reducing Agent 4. Oxidizing Agent | 2-Fluoro-3-chlorobenzaldehyde | A multi-step process involving fluorination, hydrolysis, reduction, and oxidation to build the final product. google.com |
| Direct Chlorination | 2-(Benzyloxy)-3-fluorobenzaldehyde | Thionyl chloride or Phosphorus pentachloride | 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde | Direct addition of a chlorine atom to the aromatic ring. smolecule.com |
Innovative Catalytic Approaches in Synthesis
Catalysis offers powerful tools for constructing complex molecules with high efficiency and selectivity. Both metal-based and biological catalysts are increasingly employed to overcome the challenges associated with synthesizing fluorinated aromatic aldehydes.
Grignard reagents (R-Mg-X) are highly versatile organometallic compounds that act as potent nucleophiles, making them invaluable for forming new carbon-carbon bonds. wikipedia.orgbyjus.com A primary application is their reaction with carbonyl compounds; for instance, adding a Grignard reagent to an aldehyde or ketone is a classic method for synthesizing secondary or tertiary alcohols, respectively. youtube.com
In the context of this compound, Grignard reagents could be used to introduce the benzaldehyde group or modify precursors. For example, a Grignard reagent prepared from a protected bromo- or iodo-substituted benzyloxy-fluorobenzene could react with a suitable electrophile like N,N-dimethylformamide (DMF) or ethyl orthoformate to install the aldehyde functionality.
However, the high reactivity and strong basicity of Grignard reagents present challenges. wikipedia.org They are incompatible with acidic protons (like those in alcohols or carboxylic acids) and can react with other electrophilic functional groups. When synthesizing complex molecules, it is often necessary to use protecting groups. For instance, if a Grignard reaction were planned on a molecule containing an aldehyde, the aldehyde would first need to be protected, perhaps as an acetal (B89532) or an aminal, to prevent the reagent from attacking it. google.com Recent research has also explored methods for protecting azido (B1232118) groups to make them compatible with Grignard reactions, expanding the synthetic utility of these reagents. frontiersin.org
The formation of Grignard reagents involves reacting an organic halide with magnesium metal, often in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org Activating agents such as iodine or 1,2-dibromoethane (B42909) are frequently used to initiate the reaction on the surface of the magnesium, which is typically coated with a passivating layer of magnesium oxide. wikipedia.org
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is emerging as a powerful and sustainable alternative to traditional synthetic methods. For organofluorine compounds, biocatalysis offers the potential for high selectivity under mild conditions. nih.gov
While direct biocatalytic synthesis of this compound is not widely documented, related transformations demonstrate the potential of this approach. Enzymes, often termed "fluorine biocatalysts," can be used in two main ways: by extending the substrate scope of existing enzymes to accept fluorinated precursors or by engineering entire biosynthetic pathways to produce novel fluorinated molecules. nih.gov
Research has shown that engineered aldolase (B8822740) enzymes can perform carboligation reactions on β-fluoro-α-ketoacids with a variety of aldehydes. researchgate.net This demonstrates that enzymes can be adapted to handle the unique electronic properties of fluorinated substrates, creating new carbon-carbon bonds and accessing enantiopure fragments with secondary or tertiary fluoride stereocenters. researchgate.net This capability is crucial for building complex chiral molecules. The development of photocatalytic approaches to activate radical S-adenosylmethionine (rSAM) enzymes further broadens the scope of possible biotransformations, including reactions like trifluoromethylation.
The use of biocatalysts could offer a route to overcome challenges in regioselectivity and stereoselectivity that are often encountered in traditional organic synthesis of complex fluorinated aromatics.
Stereoselective Synthesis of Related Dihydrobenzofuran Scaffolds
Dihydrobenzofurans are important structural motifs found in many biologically active compounds. The synthesis of these scaffolds, particularly in a stereoselective manner, is an active area of research. Fluorinated benzaldehydes or their derivatives can serve as precursors to these heterocyclic systems.
Various transition-metal-catalyzed approaches have been developed for the efficient synthesis of dihydrobenzofuran skeletons. These methods often involve intramolecular cyclization reactions that can be controlled to produce specific stereoisomers. For example, rhodium (Rh) and iridium (Ir) catalysts have been used in reactions involving intramolecular C-H insertion or cycloaddition to form the dihydrobenzofuran ring. nih.gov
One notable strategy involves the reaction of diazo-containing phenolic compounds with imines, catalyzed by a combination of a rhodium catalyst and a chiral phosphoric acid. nih.gov This method generates dihydrobenzofurans with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov Other metals, including palladium (Pd), copper (Cu), and nickel (Ni), have also been successfully employed in synthesizing chiral dihydrobenzofurans from various precursors, such as aryl halides and boronic esters. nih.gov A palladium-catalyzed cascade reaction starting from derivatives of 2-bromo-3-hydroxy benzaldehydes has also been reported. nih.gov
These advanced catalytic methods provide powerful tools for converting planar aromatic precursors into complex, three-dimensional heterocyclic structures with precise control over the stereochemistry, demonstrating a potential synthetic pathway from intermediates related to this compound toward more complex molecular architectures.
| Catalyst System | Precursors | Product | Selectivity | Reference |
| Rhodium / Chiral Phosphoric Acid | Diazo-containing phenolic derivatives, Imines | 2,3-Dihydrobenzofurans | >20:1 dr, >99% ee | nih.gov |
| Dirhodium catalyst | Aryldiazoacetates | 2,3-Dihydrobenzofurans | >91:9 dr, 84% ee | nih.gov |
| Iridium (Ir) catalyst | o-Methyl ether derivatives | 2,3-Dihydrobenzofurans | Intramolecular cycloaddition | nih.gov |
| Copper (Cu) catalyst | Aryl pinacol (B44631) boronic esters | Chiral dihydrobenzofuran-3-ols | Intramolecular reaction | nih.gov |
| Nickel (Ni) catalyst | ortho-Substituted aryl halides | Chiral 2,3-dihydrobenzofurans | Not specified | nih.gov |
Application of Process Analytical Technologies (PAT) in Synthetic Route Development and Optimization
Process Analytical Technology (PAT) is a framework defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) for designing, analyzing, and controlling manufacturing processes. mt.com Its goal is to ensure final product quality by monitoring critical process parameters (CPPs) in real-time, thereby understanding and controlling sources of variability. mt.comresearchgate.net
In the development of synthetic routes for complex molecules like this compound, which are often active pharmaceutical ingredients (APIs), PAT is invaluable. rsc.org It moves away from relying solely on offline testing of the final product towards a more dynamic manufacturing process where adjustments can be made based on real-time data. researchgate.net
The practical implementation of PAT involves integrating online or inline analytical tools directly into the reaction setup. mt.com These tools can include:
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR probes can be inserted directly into a reactor to monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational frequencies. This has been used to monitor reactions like the Curtius rearrangement. americanpharmaceuticalreview.com
Online Chromatography (UPLC-MS): Automated systems can periodically sample the reaction mixture, quench the reaction, and analyze the components via Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry, providing detailed quantitative information. rsc.org
Flow NMR: Nuclear Magnetic Resonance spectroscopy can be adapted for in-line monitoring of continuous flow processes, giving detailed structural information as the reaction proceeds. rsc.org
By using these tools, chemists can rapidly optimize reaction conditions (e.g., temperature, reagent stoichiometry, reaction time), gain a deeper understanding of reaction kinetics and mechanisms, and ensure the process is robust and reproducible. rsc.orgamericanpharmaceuticalreview.com This leads to improved yield and purity, reduced waste, and accelerated development timelines, which are critical for the efficient production of high-value chemical compounds. mt.comrsc.org
Chemical Reactivity and Mechanistic Studies of 2 Benzyloxy 3 Fluorobenzaldehyde
Transformations Involving the Aldehyde Functionality
The aldehyde group is a primary site for a range of chemical reactions, from condensations to redox transformations.
The aldehyde functionality of 2-benzyloxy-3-fluorobenzaldehyde readily participates in condensation reactions with primary amines to form Schiff bases (imines) and with hydrazine (B178648) derivatives to yield hydrazones. These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. For instance, related fluorinated hydroxybenzaldehydes are known to form salen ligands upon reaction with diamines, which then coordinate with metals like cobalt to create complexes with applications in catalysis and medicinal chemistry. ossila.com The presence of the electron-withdrawing fluorine atom can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates.
A general representation of Schiff base formation is as follows:
R-NH₂ + C₁₄H₁₁FO₂ → R-N=CHC₆H₃(F)(OCH₂C₆H₅) + H₂O
The aldehyde group in this compound can be selectively reduced to a primary alcohol, (2-(benzyloxy)-3-fluorophenyl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through more specialized methods like hydroboration-oxidation. These reductions are generally chemoselective, leaving the benzyloxy ether and the aromatic fluorine intact. For example, the reduction of a similar compound, 2-(benzyloxy)-4-chloro-3-fluorobenzaldehyde, to its corresponding alcohol is a known transformation. smolecule.com
| Reaction | Reagent | Product |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | (2-(benzyloxy)-3-fluorophenyl)methanol |
This selective reduction is a crucial step in the synthesis of more complex molecules where a primary alcohol functionality is required.
| Reaction | Expected Product |
| General Oxidation | 2-Benzyloxy-3-fluorobenzoic acid |
| Baeyer-Villiger Oxidation | Formate (B1220265) ester of 2-benzyloxy-3-fluorophenol |
The carbonyl carbon of the aldehyde is electrophilic and thus susceptible to nucleophilic attack. A variety of carbon and heteroatom nucleophiles can add to the aldehyde group of this compound. For example, Grignard reagents (R-MgBr) and organolithium compounds (R-Li) would add to the carbonyl to form secondary alcohols after an aqueous workup. This provides a powerful method for carbon-carbon bond formation. The presence of the ortho-benzyloxy group might exert some steric hindrance, potentially influencing the approach of bulky nucleophiles.
Reactions of the Fluoro- and Benzyloxy- Substituted Aromatic Ring
The substituents on the aromatic ring dictate its reactivity towards electrophiles.
The directing effects of the substituents on the benzene (B151609) ring of this compound are crucial in predicting the outcome of electrophilic aromatic substitution (EAS) reactions. The benzyloxy group (-OCH₂C₆H₅) is an ortho, para-director and an activating group due to the resonance donation of the oxygen lone pairs. The fluorine atom (-F) is also an ortho, para-director but is considered a deactivating group due to its strong inductive electron-withdrawing effect. uci.edu The aldehyde group (-CHO) is a meta-director and a deactivating group.
Given this substitution pattern, the positions for electrophilic attack are influenced by a combination of these effects. The position para to the activating benzyloxy group (position 5) is a likely site for substitution. The position ortho to the benzyloxy group (position 1) is already substituted. The other ortho position (position 3) is occupied by fluorine. The positions meta to the deactivating aldehyde group are positions 3 and 5. Therefore, electrophilic attack is most favored at position 5, which is para to the activating benzyloxy group and meta to the deactivating aldehyde group.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) is a critical substitution reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org Unlike the electron-rich nature of many aromatic systems, compounds intended for SNAr must be rendered electrophilic enough to be attacked by a nucleophile. wikipedia.orgnsf.gov This is achieved by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at positions ortho and/or para to the leaving group. pressbooks.publibretexts.org
In the context of this compound, the fluorine atom serves as such an activating group. Its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. libretexts.org The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub
Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the ring's aromaticity. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge is stabilized by resonance, particularly by the electron-withdrawing substituent. pressbooks.pub
Elimination of the Leaving Group : The aromaticity of the ring is restored in the second step when the leaving group is eliminated, resulting in the final substituted product. pressbooks.pub
For SNAr to occur, the aryl halide must be activated by these electron-attracting groups; simple aryl halides are generally resistant to this type of reaction under standard conditions. libretexts.org The reactivity of pyridines, which are inherently more electron-deficient than benzene, further illustrates this principle, as they are especially reactive in SNAr when substituted at the ortho or para positions. wikipedia.org
Directed ortho-Metalation and Subsequent Functionalization (e.g., Borylation)
Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a "directing metalation group" (DMG) by a strong organolithium base. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to the lithium atom of the base, facilitating the removal of a nearby proton due to increased kinetic acidity. organic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a new functional group with high regioselectivity. wikipedia.orgorganic-chemistry.org
In this compound, both the fluorine atom and the oxygen of the benzyloxy group can act as directing metalation groups. However, the aldehyde group is sensitive to organolithium reagents. A common strategy to overcome this is the in situ protection of the aldehyde by reacting it with a lithium amide, such as N-lithio-N,N'-dimethylethylenediamine, to form a stable α-amino alkoxide. This protected group then serves as a potent DMG.
A study on the closely related 2-fluorobenzaldehyde (B47322) provides a clear precedent for this methodology. acs.org The protected aldehyde, in concert with the C2-fluoro substituent, directs the lithiation exclusively to the C3 position. This aryllithium species can then be trapped with an electrophile. For instance, subsequent treatment with triisopropyl borate (B1201080) followed by acidic workup yields the corresponding boronic acid, demonstrating a successful borylation. acs.org This approach highlights how DoM can be used for precise functionalization even on complex, multi-substituted aromatic systems.
Investigations into Competing Side Reactions (e.g., Hydrodefluorination Pathways)
During the directed ortho-metalation of fluorinated aromatic compounds, competing side reactions can occur, with hydrodefluorination being a significant pathway. acs.org This side reaction involves the loss of the fluorine atom and its replacement with a hydrogen atom, leading to an undesired by-product.
In the context of the DoM/borylation of a protected 2-fluorobenzaldehyde, a study systematically investigated the factors influencing the competition between the desired borylation and the hydrodefluorination side reaction. acs.org The choice of the organolithium base was found to be a critical parameter influencing the product distribution.
The study revealed that using n-butyllithium (n-BuLi) for the lithiation step resulted in a significant amount of the hydrodefluorinated by-product alongside the desired borylated product. In contrast, switching to the more sterically hindered base, lithium diisopropylamide (LDA), dramatically suppressed the hydrodefluorination pathway and favored the formation of the desired 3-borylated-2-fluorobenzaldehyde derivative. acs.org
Table 1: Effect of Organolithium Base on Borylation vs. Hydrodefluorination
| Organolithium Base | Desired Borylated Product Yield | Hydrodefluorinated By-product Yield |
| n-Butyllithium (n-BuLi) | Major | Significant |
| Lithium Diisopropylamide (LDA) | Major (Improved Yield) | Minor (Suppressed) |
Data derived from qualitative findings in a study on 2-fluorobenzaldehyde, a close analog. acs.org
This demonstrates that careful selection of the base is crucial for minimizing competing side reactions like hydrodefluorination and maximizing the yield of the target functionalized molecule.
Influence of Substituents on Reactivity and Selectivity
Electronic Effects of the Fluorine Atom on Aldehyde Electrophilicity
The substituents on an aromatic ring exert profound electronic effects that modulate the reactivity of its functional groups. In this compound, the fluorine atom at the C3 position significantly influences the electrophilicity of the aldehyde group at C1.
Fluorine is the most electronegative element and thus exhibits a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, by extension, from the attached aldehyde group. libretexts.org The withdrawal of electron density from the carbonyl carbon of the aldehyde makes it more electron-deficient, or "electrophilic." researchgate.net
Steric Hindrance Considerations in Reaction Pathways
Steric hindrance refers to the spatial congestion caused by bulky substituents, which can impede the approach of reagents to a reaction center and thereby influence reaction rates and outcomes. nih.govnih.gov In this compound, the benzyloxy group at the C2 position is sterically demanding.
This large group is positioned directly ortho to the aldehyde group, creating a crowded environment around the carbonyl carbon. organic-chemistry.org This steric bulk can hinder the approach of nucleophiles, potentially slowing the rate of nucleophilic addition to the aldehyde compared to a less substituted benzaldehyde (B42025). nih.gov
Furthermore, steric hindrance plays a crucial role in directing regioselectivity in reactions such as Directed ortho-Metalation (DoM). While the benzyloxy group's oxygen atom can act as a directing group, its bulk can also block access to the C3 position. However, in the case of DoM, lithiation is often directed by the most powerful directing group or a combination of groups to an available ortho position. organic-chemistry.orgharvard.edu The interplay between the electronic directing effects of the fluoro and benzyloxy groups and the steric hindrance imposed by the benzyloxy group ultimately determines the precise site of metalation and subsequent functionalization.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 2-benzyloxy-3-fluorobenzaldehyde, offering detailed insights into the atomic arrangement and electronic properties of the molecule.
¹H NMR, ¹³C NMR, and ¹⁹F NMR for Positional and Electronic Information
A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provides a complete picture of the molecule's framework.
¹H NMR: The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons. The aldehydic proton typically appears as a singlet in the downfield region, around 9.9-10.4 ppm. The benzylic protons (-CH₂-) of the benzyloxy group also give a characteristic singlet near 5.2 ppm. The aromatic regions show complex multiplets for the protons on both the fluorinated benzene (B151609) ring and the benzyl (B1604629) group's phenyl ring, with their exact chemical shifts and coupling patterns influenced by the electronic effects of the fluorine and benzyloxy substituents.
¹³C NMR: The ¹³C NMR spectrum confirms the carbon skeleton. Key signals include the carbonyl carbon of the aldehyde group at approximately 190 ppm. The carbon atom bonded to the fluorine (C-3) exhibits a large coupling constant (¹JCF), a hallmark of direct C-F bonds. The benzylic carbon appears around 70-75 ppm, while the various aromatic carbons are observed in the typical 110-160 ppm range, with their specific shifts influenced by the attached functional groups.
¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected. In a related compound, 2-fluorobenzaldehyde (B47322), the fluorine signal appears at approximately -124.7 ppm. researchgate.net This chemical shift provides sensitive information about the electronic nature of the substituted aromatic ring.
Table 1: Representative NMR Data for Substituted Benzaldehydes
| Nucleus | Functional Group | Representative Chemical Shift (δ) Range (ppm) |
| ¹H | Aldehyde (-CHO) | 9.9 - 10.4 |
| ¹H | Benzylic (-OCH₂Ph) | ~5.2 |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |
| ¹³C | Carbonyl (C=O) | ~190 |
| ¹³C | Aromatic (C-F) | ~160 (with large ¹JCF coupling) |
| ¹³C | Aromatic (C-O) | ~155 |
| ¹³C | Aromatic (C-H) | 110 - 140 |
| ¹³C | Benzylic (-OCH₂Ph) | 70 - 75 |
| ¹⁹F | Aromatic (Ar-F) | -120 to -145 |
Note: The exact chemical shifts for this compound can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
While 1D NMR provides information on individual atoms, 2D NMR experiments establish the connectivity between them, which is essential for assembling the complete molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the coupled protons on the aromatic rings, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the skeleton. researchgate.net For example, the benzylic carbon signal would show a cross-peak with the benzylic proton singlet.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). columbia.edu This is critical for piecing together the molecular fragments. For instance, HMBC would show a correlation from the aldehydic proton to the C-2 and C-6 carbons of the fluorinated ring, and from the benzylic protons to the C-2 carbon and the ipso-carbon of the benzyl group's phenyl ring, confirming the placement of the benzyloxy group. researchgate.net
Temperature and Solvent Dependence Studies for Molecular Interactions
Studying the NMR spectra of this compound under varying temperatures and in different solvents can provide insights into its conformational dynamics and intermolecular interactions. For instance, variable temperature NMR could be used to investigate the rotational barrier around the C-O bonds of the benzyloxy group. Changing the solvent can induce shifts in the proton and carbon signals, particularly for protons involved in hydrogen bonding or in close proximity to the polar aldehyde group, revealing information about solvent-solute interactions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. rsc.org Using techniques like electrospray ionization (ESI), the exact mass of the molecular ion of this compound (C₁₄H₁₁FO₂) can be measured with high accuracy (typically to four or five decimal places). This experimental value is then compared to the theoretically calculated mass. A close match between the two values provides definitive proof of the compound's molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (Raman).
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong, characteristic absorption bands. A prominent peak for the C=O stretch of the aldehyde group typically appears in the region of 1680-1710 cm⁻¹. researchgate.net Other key bands include C-O stretching vibrations for the ether linkage around 1250 cm⁻¹, C-F stretching vibrations, and various C-H and C=C stretching and bending modes for the aromatic rings. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the polar C=O group gives a strong IR signal, the C=C bonds of the aromatic rings often produce more intense signals in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. sapub.orgnih.gov This technique is particularly useful for analyzing the skeletal vibrations of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Aldehyde) | Stretch | 1680 - 1710 | Strong (IR) |
| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium-Strong (IR & Raman) |
| C-O (Ether) | Stretch | 1200 - 1270 | Strong (IR) |
| C-F (Aromatic) | Stretch | 1100 - 1250 | Strong (IR) |
| C-H (Aldehyde) | Stretch | 2720 - 2820 | Medium (IR) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the benzene rings and n → π* transitions associated with the carbonyl group of the aldehyde. The position (λmax) and intensity of these absorption bands are sensitive to the substituents on the aromatic ring and can be influenced by the solvent used for the analysis. The conjugation between the aldehyde and the aromatic ring is a key factor determining the electronic spectrum. researchgate.net
Chromatographic Techniques for Purity, Separation, and Reaction Monitoring
In the research and development of novel compounds, establishing the purity and isolating specific products from complex reaction mixtures are of paramount importance. Chromatographic techniques are indispensable tools for achieving these objectives. For a compound such as this compound, a variety of chromatographic methods are employed to ensure the integrity of the final product and to monitor the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities.
In a typical research setting, a reverse-phase HPLC method would be developed. While specific conditions for this compound are not extensively published, a method can be extrapolated from established procedures for similar aromatic aldehydes. sielc.com For instance, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining aromatic compounds. google.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comgoogle.com The gradient or isocratic elution profile, flow rate, and column temperature would be optimized to achieve the best separation. Detection is commonly performed using a UV detector, set at a wavelength where the benzaldehyde (B42025) chromophore exhibits maximum absorbance, typically around 240-250 nm. google.com
A developed HPLC method would be validated to ensure its reliability, with parameters such as linearity, precision, accuracy, and specificity being rigorously assessed. nih.govresearchgate.net For example, a study on benzaldehyde derivatization for HPLC analysis demonstrated good correlation, precision, and accuracy, which are essential benchmarks for any quantitative method. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzaldehydes
| Parameter | Typical Value/Condition |
| Stationary Phase | C18-bonded silica (B1680970) gel |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | ~240 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
This table presents a hypothetical set of starting conditions for method development for this compound, based on methods for similar compounds. google.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound possesses sufficient volatility and thermal stability, GC can be effectively used for its analysis, particularly for monitoring reaction progress where rapid sample turnaround is beneficial. researchgate.net
A typical GC method would involve injecting a solution of the analyte into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a thin layer of a non-volatile liquid (stationary phase) coated on the inside of the column. For substituted benzaldehydes, a mid-polarity column, such as one containing a phenyl-substituted polysiloxane, is often suitable. researchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range for organic compounds. researchgate.net Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), providing both quantitative data and structural information, which is invaluable for impurity identification. acs.orgacs.org
The development of a GC method for this compound would focus on optimizing the temperature program, carrier gas flow rate, and injection parameters to achieve good resolution and peak shape. rsc.org
Table 2: Representative GC Parameters for Benzaldehyde Analysis
| Parameter | Typical Value/Condition |
| Column | DB-624 or similar mid-polarity capillary column |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 140°C, ramped to a final temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table provides an example of GC conditions that could be adapted for the analysis of this compound, based on established methods for similar analytes. rsc.org
Advanced Column Chromatography Techniques for Isolation and Purification
Following a chemical synthesis, the crude product mixture often contains unreacted starting materials, reagents, and various by-products. Advanced column chromatography is a fundamental purification technique used to isolate the desired compound, such as this compound, in high purity. acs.org
Flash column chromatography, a modification of traditional column chromatography that uses moderate pressure to increase the flow rate of the mobile phase, is a common choice for preparative scale purification in a research laboratory. The selection of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for a successful separation. The eluent system, usually a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is optimized using thin-layer chromatography (TLC) to achieve a good separation factor between the target compound and its impurities.
For particularly challenging separations, more advanced techniques such as automated flash chromatography systems can be employed. These systems offer precise gradient elution, automated fraction collection, and in-line detection (e.g., UV), which significantly improves the efficiency and reproducibility of the purification process. The goal is to obtain this compound with a purity level suitable for its intended downstream applications and further characterization.
Methodological Approaches for Data Reproducibility and Analytical Cross-Validation in Research
Ensuring the reproducibility and reliability of analytical data is a critical aspect of scientific research. For a compound like this compound, this involves the rigorous validation of the analytical methods used for its characterization and the implementation of cross-validation strategies. nih.gov
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For chromatographic methods like HPLC and GC, this involves evaluating several key parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rsc.org
Analytical cross-validation is the process of comparing the results from two or more different analytical methods to ensure their concordance. For instance, the purity of a batch of this compound could be determined by both HPLC and GC. Agreement between the results from these two orthogonal techniques would provide a high degree of confidence in the purity assessment. Similarly, if a method is transferred between different laboratories, an inter-laboratory comparison is essential to ensure that the method performs consistently. chromforum.org The use of certified reference materials, where available, can also serve as a form of external validation. By adhering to these principles of method validation and cross-validation, researchers can ensure the generation of high-quality, reproducible data for compounds like this compound.
Applications of 2 Benzyloxy 3 Fluorobenzaldehyde in Organic Synthesis
Pivotal Building Block in Complex Molecule Synthesis
The strategic placement of the benzyloxy and fluoro groups on the benzaldehyde (B42025) core allows for controlled and selective reactions, making 2-Benzyloxy-3-fluorobenzaldehyde a pivotal starting material for the construction of intricate molecular architectures. The aldehyde functionality serves as a key reactive center for a variety of transformations, including nucleophilic additions, condensations, and oxidations, providing a gateway to more complex structures. smolecule.com The presence of the benzyloxy group can influence the stereochemical outcome of reactions at the aldehyde, while the fluorine atom can modulate the electronic properties of the aromatic ring, impacting reactivity and biological activity. smolecule.com
Intermediate in Pharmaceutical and Agrochemical Research
The structural motifs present in this compound are of significant interest in the development of new therapeutic agents and crop protection chemicals. smolecule.com The fluorinated benzaldehyde core is a common feature in many biologically active molecules. The benzyloxy group can be readily cleaved to reveal a hydroxyl group, providing a handle for further functionalization or for mimicking the structure of natural products. Consequently, this compound serves as a crucial intermediate in the synthesis of potential drug candidates and agrochemicals. smolecule.com
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The reactivity of the aldehyde group in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems, which are foundational scaffolds in medicinal chemistry.
Synthesis of Schiff Bases and Hydrazones
The condensation reaction of this compound with primary amines or hydrazines readily affords Schiff bases and hydrazones, respectively. nih.govresearchgate.netnih.gov These reactions typically proceed by nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the characteristic imine or hydrazone linkage. nih.govnih.gov Schiff bases and hydrazones are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles. researchgate.netalayen.edu.iq
Table 1: Synthesis of Schiff Bases and Hydrazones from this compound
| Reactant | Product Type | Key Reaction |
| Primary Amine | Schiff Base | Condensation |
| Hydrazine (B178648) | Hydrazone | Condensation |
Formation of Chalcone (B49325) Derivatives via Condensation Reactions
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, can be synthesized through the Claisen-Schmidt condensation of this compound with an appropriate ketone. wikipedia.orgnih.govnih.gov This base-catalyzed reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl of this compound. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone. wikipedia.orgmagritek.com The presence of the benzyloxy and fluoro substituents on one of the aromatic rings of the chalcone provides opportunities for further chemical modification and for tuning the biological properties of the final molecule. nih.govnih.govdergipark.org.tr
Synthesis of Pyrimidine (B1678525) and Thiazolidinedione Scaffolds
This compound is a valuable precursor for the synthesis of pyrimidine and thiazolidinedione derivatives, both of which are important heterocyclic scaffolds in drug discovery. The synthesis of pyrimidines can be achieved through multi-component reactions involving the aldehyde, a β-dicarbonyl compound, and a nitrogen source like urea (B33335) or thiourea.
Furthermore, Knoevenagel condensation of this compound with 2,4-thiazolidinedione (B21345) (TZD) provides access to benzylidene-thiazolidinedione derivatives. nih.govmdpi.com This reaction is typically catalyzed by a weak base and involves the formation of a carbanion from the active methylene (B1212753) group of the TZD ring, which then attacks the aldehyde. nih.gov The resulting products are of interest for their potential therapeutic applications. nih.govmdpi.com
Construction of Dihydrobenzofuran Ring Systems
The intramolecular cyclization of derivatives of this compound can lead to the formation of dihydrobenzofuran ring systems. nih.govcnr.it One synthetic strategy involves the conversion of the aldehyde to an appropriate precursor, such as an allylic alcohol or a phenoxy derivative, which can then undergo an intramolecular cyclization reaction to form the fused five-membered oxygen-containing ring. cnr.itorganic-chemistry.orggoogle.comgoogle.com These reactions can be promoted by various reagents and conditions, leading to the stereoselective formation of substituted dihydrobenzofurans. nih.govorganic-chemistry.org
Table 2: Heterocyclic Compounds Derived from this compound
| Heterocycle | Key Synthetic Reaction |
| Schiff Bases | Condensation with primary amines |
| Hydrazones | Condensation with hydrazines |
| Chalcones | Claisen-Schmidt condensation with ketones |
| Pyrimidines | Multi-component reactions |
| Thiazolidinediones | Knoevenagel condensation with 2,4-thiazolidinedione |
| Dihydrobenzofurans | Intramolecular cyclization |
Contributions to Specialty Chemical and Advanced Material Development
This compound serves as a crucial building block in the synthesis of sophisticated organic molecules, paving the way for the development of specialty chemicals and advanced materials. Its unique trifunctional structure—comprising a reactive aldehyde group, a bulky benzyloxy substituent, and an electron-withdrawing fluorine atom—allows for the precise tuning of molecular properties, making it a valuable precursor in the creation of materials with tailored characteristics.
One of the most significant areas of application for benzaldehyde derivatives with similar substitution patterns is in the field of liquid crystals. While direct research on this compound's role in liquid crystal synthesis is not extensively documented in publicly available literature, the principles of molecular design for liquid crystalline materials strongly suggest its potential. The synthesis of Schiff base liquid crystals, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives, highlights the importance of the benzyloxy moiety in promoting mesomorphic phases. mdpi.comnih.govresearchgate.net These rod-like molecules, which form the basis of many liquid crystal displays, often consist of a rigid core and flexible terminal groups. The benzyloxy group, in this context, contributes to the necessary molecular rigidity and polarizability.
The general synthetic route to such Schiff base liquid crystals involves the condensation reaction between a substituted benzaldehyde and an aniline (B41778) derivative. The aldehyde functionality of this compound makes it an ideal candidate for this type of transformation. The presence of the fluorine atom at the 3-position is also significant, as fluorine substitution is a well-established strategy for modifying the mesomorphic properties, such as the clearing point and dielectric anisotropy, of liquid crystals.
The table below illustrates the foundational reaction for the synthesis of Schiff base liquid crystals, for which this compound could be a key reactant.
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Substituted Aniline | Schiff Base | Liquid Crystals |
Furthermore, the structural motifs present in this compound are also found in compounds investigated for their nonlinear optical (NLO) properties. NLO materials are critical for applications in optoelectronics, including frequency conversion and optical switching. The synthesis of NLO-active materials often involves the creation of molecules with a high degree of conjugation and a significant difference in electron density across the molecular structure. While specific studies on this compound in this context are limited, related imine-bridged organic compounds have been a focus of research for second-order NLO materials. scirp.org
The aldehyde group of this compound readily participates in Knoevenagel or Wittig-type reactions, which are instrumental in extending the conjugated system of a molecule. The combination of the electron-donating benzyloxy group and the electron-withdrawing nature of the fluorinated benzene (B151609) ring can contribute to the intramolecular charge-transfer characteristics that are often a prerequisite for high NLO activity.
The development of advanced polymers is another area where this compound could find application. The aldehyde functionality can be utilized in polymerization reactions to create novel polymer architectures. For instance, it can be converted to other functional groups that are amenable to polymerization, or it can be used directly in the synthesis of polymers such as poly(azomethine)s, which are known for their thermal stability and semiconducting properties. The presence of the benzyloxy and fluoro substituents would impart unique solubility, thermal, and electronic characteristics to the resulting polymers.
Medicinal Chemistry and Pharmacological Research of 2 Benzyloxy 3 Fluorobenzaldehyde and Its Derivatives
Role as a Key Intermediate in Drug Discovery and Development
2-Benzyloxy-3-fluorobenzaldehyde serves as a crucial building block in the synthesis of complex molecules for pharmaceutical development. Its unique structure, featuring a benzyloxy group for protection or modification, a reactive aldehyde functional group, and a strategically placed fluorine atom, makes it a valuable starting material for creating diverse molecular scaffolds. This compound is particularly significant in the synthesis of Active Pharmaceutical Ingredients (APIs) where the introduction of a fluorine atom is desired to enhance metabolic stability, binding affinity, or other pharmacokinetic properties.
A notable example of its application is in the synthesis of Lifitegrast, an FDA-approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome). nih.gov Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist, and its complex structure is assembled from several key intermediates, with the core structure often derived from precursors related to this compound. nih.govnih.gov The synthesis of Lifitegrast involves the coupling of multiple fragments, and the fluorinated phenyl ring, originating from a precursor like this compound, is a critical component of one of the key intermediates. researchgate.netresearchgate.netnih.gov
The aldehyde group on the molecule provides a versatile handle for various chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or participation in condensation reactions. The benzyloxy group acts as a protecting group for the phenol, which can be removed at a later stage of the synthesis to reveal a hydroxyl group, a common pharmacophore in many biologically active molecules. This strategic protection allows for selective reactions at other parts of the molecule without affecting the hydroxyl group until its unveiling is required.
Strategies for the Synthesis of Active Pharmaceutical Ingredients (APIs)
The synthesis of APIs utilizing this compound or its analogs often involves multi-step sequences designed for efficiency and scalability. In the context of Lifitegrast, synthetic strategies focus on the construction of its core tetrahydroisoquinoline and benzofuran (B130515) components, followed by their coupling with a substituted phenylalanine derivative. researchgate.netresearchgate.netgoogle.com
One of the key intermediates in some reported syntheses of Lifitegrast is 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. researchgate.netnih.gov While not directly synthesized from this compound in all published routes, the principles of using substituted benzaldehydes are central to forming such heterocyclic systems. For instance, a general approach could involve the Pictet-Spengler reaction or other cyclization strategies where a substituted benzaldehyde (B42025) is a key starting material.
Development of Fluorine-Containing Therapeutic Agents
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. rhhz.netrhhz.netnih.gov Fluorine's high electronegativity and small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.net this compound provides a direct route to introduce a fluorine atom onto an aromatic ring, which can be a critical pharmacophore in the final drug molecule.
The presence of fluorine can block metabolic oxidation at the site of fluorination, leading to an increased half-life of the drug. researchgate.net It can also lead to stronger binding interactions with target proteins through the formation of hydrogen bonds or other electrostatic interactions. Annually, a significant number of new drugs approved by the FDA contain fluorine, highlighting the importance of this element in modern drug design. rhhz.netrhhz.net For instance, in 2020, thirteen new fluorine-containing drugs were approved by the FDA, many of which featured an aromatic fluorine atom. rhhz.net Similarly, twelve such drugs were approved in 2023. rhhz.netnih.gov
The development of antiviral agents has also utilized fluorinated building blocks. For example, 2',3'-dideoxy-3'-fluoro-L-ribonucleosides have been synthesized as potential antiviral agents, demonstrating the broad applicability of fluorinated intermediates in medicinal chemistry. nih.gov
Design and Synthesis of Derivatives with Enhanced Pharmacological Profiles
Starting from the this compound scaffold, medicinal chemists can design and synthesize a variety of derivatives with the aim of improving their pharmacological activity. This is often achieved through structure-activity relationship (SAR) studies, where different functional groups are systematically introduced to the core structure and the resulting compounds are tested for their biological activity.
For example, a study focused on the design and synthesis of (3′-benzyloxy-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl]carbaldehyde and its indanone derivatives as potential antibacterial agents targeting the FabI enzyme. asianpubs.org In this work, the initial benzaldehyde structure was elaborated through a Suzuki coupling and other modifications to generate a library of compounds. These new molecules were then evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness at low microgram per milliliter concentrations. asianpubs.org Molecular modeling studies were also employed to understand how these derivatives might bind to the target protein, suggesting that the synthesized molecules could fit well within the protein's active site. asianpubs.org
Another approach involves the synthesis of derivatives where the aldehyde group is transformed into other functional groups. For instance, (E)-3-benzylideneindolin-2-one derivatives have been designed and synthesized as potential allosteric inhibitors of Aurora A kinase, a target in cancer therapy. nih.gov These syntheses often involve a Knoevenagel condensation between a substituted benzaldehyde and an oxindole. nih.gov By modifying the substitution pattern on the benzaldehyde ring, researchers can fine-tune the inhibitory activity of the resulting compounds.
The following table summarizes the biological activities of some derivatives based on a substituted benzaldehyde scaffold.
| Compound Class | Target | Therapeutic Area | Key Synthetic Reaction |
| (3′-Benzyloxy-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl]carbaldehyde derivatives | FabI | Antibacterial | Suzuki Coupling, Nucleophilic Aromatic Substitution |
| (E)-3-Benzylideneindolin-2-one derivatives | Aurora A Kinase | Anticancer | Knoevenagel Condensation |
| Benzoylthioureido benzenesulfonamide (B165840) derivatives | Carbonic Anhydrase | Various (e.g., Glaucoma, Epilepsy) | Acylation, Condensation |
Applications in Radiochemistry for Positron Emission Tomography (PET) Imaging Agents (e.g., ¹⁸F-labeling)
The fluorine atom in this compound makes it a precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful in vivo imaging technique that uses compounds labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify physiological processes at the molecular level. nih.gov Due to its favorable half-life (109.8 minutes) and low positron energy, ¹⁸F is the most widely used radionuclide for PET. nih.gov
The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. A common strategy is to use a precursor molecule that can be readily fluorinated in the final step of the synthesis. While direct searches for ¹⁸F-labeling of this compound were not found, the principles of ¹⁸F-labeling of aromatic systems are well-established. For example, a chloro or nitro group on an aromatic ring can be displaced by [¹⁸F]fluoride. The benzyloxy group can serve as a protecting group that is removed after the radiolabeling step.
An example of this strategy is the synthesis of [¹⁸F]2-fluoroquinolin-8-ol, where a benzyloxy-2-chloroquinoline precursor was reacted with [¹⁸F]potassium cryptand fluoride (B91410), followed by deprotection to yield the desired PET tracer. rsc.org This demonstrates how a benzyloxy-protected precursor can be effectively used in the synthesis of ¹⁸F-labeled imaging agents. Similarly, prosthetic groups like 4-[¹⁸F]fluorobenzaldehyde ([¹⁸F]FBA) are commonly used to radiolabel proteins and peptides. nih.gov This highlights the utility of fluorinated benzaldehydes in radiochemistry.
The development of PET tracers for imaging various biological targets, such as prostate-specific membrane antigen (PSMA) in prostate cancer, also relies on the synthesis of complex molecules that can be radiolabeled. nih.govresearchgate.net While the specific use of this compound in these contexts is not explicitly detailed in the search results, its potential as a precursor for novel ¹⁸F-labeled PET probes is evident based on established radiochemical methods.
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the biological and molecular activities of the chemical compound This compound that aligns with the requested article structure.
The performed searches for its antimicrobial properties, including its activity against pathogenic strains such as P. aeruginosa, S. aureus, E. coli, and B. subtilis, its structure-activity relationships for antimicrobial potency, and its potential inhibition of specific bacterial enzymes like ecKAS III, did not yield any specific results for this compound.
Similarly, investigations into its anticancer activity, such as in vitro cytotoxicity against human cancer cell lines including HL-60, UO-31, SNB-75, HCT-116, and BT-549, and its mechanisms of action involving cell cycle arrest and apoptosis, returned no studies focused on this compound.
While the broader classes of benzaldehyde derivatives, fluorinated compounds, and chalcones have been studied for such biological activities researchgate.netnih.govmdpi.comacgpubs.orgacs.org, the specific data required to generate a thorough and scientifically accurate article solely on this compound is not present in the accessible literature. Therefore, it is not possible to fulfill the request as outlined.
Biological Activity and Molecular Mechanisms of Action
Anticancer Activity
Disruption of Mitochondrial Function
The mitochondrion is a critical organelle involved in cellular energy production and the regulation of cell death pathways, such as apoptosis. Certain benzyloxybenzaldehyde derivatives have been shown to interfere with mitochondrial integrity. A study on the anticancer activity of this class of compounds discovered that several derivatives could induce a loss of mitochondrial membrane potential in HL-60 cells following treatment. nih.gov This disruption is a key indicator of mitochondrial dysfunction and is an early event in the apoptotic cascade. Among the active compounds were 2-(benzyloxy)benzaldehyde (B185962) and its substituted analogues, which suggests that the core benzyloxybenzaldehyde scaffold is crucial for this activity. nih.gov
Anti-inflammatory Properties (of related derivatives)
Derivatives of benzaldehyde (B42025) have demonstrated notable anti-inflammatory effects through various mechanisms.
The cyclooxygenase (COX) enzymes are primary targets in the management of inflammation. They exist in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammatory responses. nih.gov Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.
Studies on benzaldehyde derivatives isolated from the marine fungus Eurotium sp., specifically flavoglaucin (B158435) and isotetrahydro-auroglaucin, have shown that these compounds can suppress the protein expression of COX-2. nih.gov This action leads to a decrease in the production of prostaglandins, which are key mediators of inflammation. nih.gov Further research into other heterocyclic structures, such as benzothiazole (B30560) and benzothiophene (B83047) derivatives, also highlights the potential for developing selective COX-2 inhibitors from scaffolds related to benzaldehydes. rjeid.comnih.gov
Beyond direct enzyme inhibition, the anti-inflammatory activity of benzaldehyde derivatives extends to the regulation of various inflammatory signaling molecules. The same derivatives that inhibit COX-2 expression also markedly reduce the production of prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO). nih.gov The reduction in NO is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov
Furthermore, these compounds have been shown to decrease the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide-stimulated macrophages. nih.govmdpi.com This broad modulation of inflammatory mediators underscores the potential of this chemical class in developing anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of Selected Benzaldehyde Derivatives
| Compound/Derivative | Target/Mediator | Observed Effect | Reference |
| Flavoglaucin | COX-2, iNOS | Suppressed protein expression | nih.gov |
| Isotetrahydro-auroglaucin | PGE₂, NO | Inhibited production | nih.gov |
| Flavoglaucin, Isotetrahydro-auroglaucin | TNF-α, IL-1β, IL-6 | Reduced secretion | nih.gov |
| 12-dehydropyxinol derivative (5c) | iNOS, IL-1β, TNF-α | Suppressed expression | mdpi.com |
Enzyme Inhibition Studies (e.g., Monoamine Oxidase (MAO) enzymes, PTP1B, ALR2)
The benzyloxybenzaldehyde scaffold and its derivatives have been extensively studied as inhibitors of various enzymes implicated in human diseases.
Monoamine Oxidase (MAO) Inhibition : Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters. benthamscience.com Inhibitors of MAO, particularly the MAO-B isoform, are used in the treatment of neurodegenerative conditions like Parkinson's disease. Numerous studies have identified isatin-based benzyloxybenzaldehyde derivatives as potent and selective inhibitors of MAO-B. The benzyloxy group is considered critical for this selective inhibition.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. eurekaselect.comnih.gov While direct studies on 2-BENZYLOXY-3-FLUOROBENZALDEHYDE are lacking, related structures have been investigated. For example, lithocholic acid derivatives featuring benzylaminomethyl groups have been identified as potent and selective uncompetitive inhibitors of PTP1B.
Aldose Reductase (ALR2) Inhibition : Aldose reductase is an enzyme in the polyol pathway that has been linked to the long-term complications of diabetes. Inhibiting ALR2 is a recognized therapeutic strategy. Research has shown that various benzaldehyde derivatives, including O-benzyl oximes, can act as effective ALR2 inhibitors.
Table 2: Enzyme Inhibitory Activity of Selected Benzyloxybenzaldehyde Derivatives
| Derivative Class | Target Enzyme | Key Findings |
| Isatin-based benzyloxybenzaldehydes | MAO-A, MAO-B | Potent and selective inhibition of MAO-B. |
| Lithocholic acid benzylaminomethyl derivatives | PTP1B | Selective, uncompetitive inhibition. |
| Benzaldehyde O-benzyl oximes | ALR2 | Effective ALR2 inhibitory properties. |
Molecular Interactions and Biological Targets
The interaction of small molecules with biological macromolecules like DNA is a fundamental aspect of their mechanism of action.
Direct studies on the physical binding of this compound to DNA have not been reported in the available literature. However, research on the anticancer properties of related benzyloxybenzaldehyde derivatives has provided indirect evidence of interaction with DNA. In a study using the HL-60 human leukemia cell line, several benzyloxybenzaldehyde compounds were found to induce DNA fragmentation. nih.gov This effect is a hallmark of apoptosis, a process of programmed cell death that was triggered by the compounds. While DNA fragmentation indicates a profound impact on DNA integrity, it does not clarify whether this is due to direct binding or downstream effects of other cellular changes, such as the observed disruption of mitochondrial function. nih.gov
Covalent Bond Formation with Nucleophilic Sites on Proteins and Enzymes
The aldehyde functional group is an electrophilic center, capable of reacting with nucleophilic residues on proteins and enzymes. This interaction can lead to the formation of a covalent bond, often through a Schiff base intermediate with primary amine groups, such as the ε-amino group of lysine (B10760008) residues. Reactive aldehydes are known to form adducts with proteins, which can result in enzyme inactivation and disruption of cellular homeostasis. nih.gov
The reactivity of the aldehyde in this compound would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The fluorine atom at the 3-position is an electron-withdrawing group, which would increase the electrophilicity of the aldehyde's carbonyl carbon, thus making it more susceptible to nucleophilic attack. The benzyloxy group at the 2-position, being ortho to the aldehyde, could exert both steric and electronic influences on this reactivity.
While direct evidence for this compound is lacking, the principle of covalent modification by aldehydes is well-established. For instance, various aldehydes have been shown to cross-link with DNA and proteins, leading to cellular toxicity. rsc.org The potential for such covalent interactions suggests that this compound could act as an inhibitor or modulator of protein function through irreversible binding.
Table 1: Potential Nucleophilic Amino Acid Residues for Covalent Adduct Formation with Aldehydes
| Amino Acid Residue | Nucleophilic Group | Potential Type of Covalent Bond |
| Lysine | ε-amino group | Schiff base |
| Cysteine | Thiol group | Thiohemiacetal/Thioacetal |
| Histidine | Imidazole nitrogen | Adduct formation |
| Arginine | Guanidinium group | Adduct formation |
This table is illustrative of general principles of aldehyde reactivity with proteins and is not based on specific data for this compound.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting the electronic structure and reactivity of organic molecules. For substituted benzaldehydes, DFT methods like B3LYP with basis sets such as 6-31+G(d) are commonly used to investigate reaction mechanisms, such as those involved in the formation of Schiff bases or hemiaminals. nih.govcanterbury.ac.uk These studies typically identify transition states and calculate their energetic properties to understand the reaction pathways. nih.govcanterbury.ac.uk
For example, research on other benzaldehyde (B42025) derivatives has shown that substituents significantly influence the electronic properties and reactivity. nih.gov The interplay of electron-withdrawing groups (like the fluoro group) and electron-donating or bulky groups (like the benzyloxy group) in 2-BENZYLOXY-3-FLUOROBENZALDEHYDE would be expected to create a unique electronic environment. DFT calculations would be instrumental in quantifying parameters such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and atomic charges, which are crucial for predicting reactivity. In similar molecules, the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com
Table 1: Representative DFT Calculation Parameters for Substituted Benzaldehydes
| Parameter | Typical Value Range for Substituted Benzaldehydes | Significance |
| HOMO Energy | -6 to -8 eV | Indicates electron-donating ability |
| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3 to 6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2 to 5 Debye | Influences solubility and intermolecular interactions |
Note: The values in this table are illustrative and based on general findings for substituted benzaldehydes, not specific calculations for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely applied in drug discovery to screen for potential therapeutic agents. Studies on various benzaldehyde and benzoic acid derivatives have utilized molecular docking to investigate their inhibitory potential against enzymes like phenoloxidase, SARS-CoV-2 main protease, and xanthine (B1682287) oxidase. nih.govsysrevpharm.orgnih.govnih.govuin-malang.ac.id
In such studies, the docking score, which estimates the binding affinity, and the analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues are key outcomes. nih.govuin-malang.ac.id For this compound, molecular docking simulations would be necessary to explore its potential interactions with specific biological targets. The benzyloxy and fluoro substituents would play a critical role in defining its size, shape, and electrostatic profile, thereby influencing its binding mode and affinity.
Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationships (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for rational drug design, allowing researchers to correlate the chemical structure of compounds with their biological activity. For various series of benzaldehyde derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models. nih.govnih.gov
These models use calculated steric and electrostatic fields to predict the activity of new compounds. nih.gov A robust QSAR model for a series of compounds including this compound would require experimental bioactivity data, which is currently unavailable. Such a model could provide insights into how the benzyloxy and fluoro groups at the 2- and 3-positions contribute to or detract from a specific biological activity. jmaterenvironsci.com
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods are frequently used to predict spectroscopic properties and analyze the conformational preferences of molecules. For substituted benzaldehydes, calculations can predict 1H and 13C NMR chemical shifts and vibrational frequencies (IR and Raman). nih.gov
Conformational analysis is particularly important for ortho-substituted benzaldehydes, where the orientation of the aldehyde group relative to the substituent can significantly impact the molecule's properties. Studies on 2-substituted benzaldehydes have shown a preference for the planar trans conformer (where the C=O bond is directed away from the ortho-substituent), although the cis conformer can also be present. acs.orgrsc.org The bulky benzyloxy group in this compound would likely lead to a strong preference for the trans conformation to minimize steric hindrance. The presence of the 3-fluoro substituent would further influence the electronic distribution and potentially the rotational barrier of the aldehyde group. ias.ac.in
Table 2: Conformational Preferences of Ortho-Substituted Benzaldehydes
| Substituent | Predominant Conformer | Reason |
| -F | trans | Polar repulsion and steric effects ias.ac.in |
| -Cl | trans | Steric and electronic effects |
| -CH3 | trans | Steric hindrance |
| -OCH3 | Planar, with a preference for trans | Steric and electronic effects |
Note: This table is based on general findings for monosubstituted ortho-benzaldehydes and serves as a predictive guide for this compound.
Mechanistic Investigations of Chemical Reactions and Biological Pathways
Theoretical studies are crucial for elucidating the mechanisms of chemical reactions and understanding how a molecule might interact within a biological pathway. For instance, DFT calculations have been used to map the reaction pathways of benzaldehydes with amines, detailing the transition states for the formation of hemiaminals and Schiff bases. nih.govcanterbury.ac.uk
To investigate the mechanistic role of this compound in a specific reaction or biological process, dedicated computational studies would be required. These would involve modeling the interaction of the compound with other reactants or with a biological target and calculating the energy profiles of the potential pathways. Such studies could reveal, for example, how the compound is metabolized or how it might inhibit an enzyme. Substituted benzaldehydes have been investigated for their ability to modulate biological pathways, such as increasing the oxygen affinity of hemoglobin. nih.govnih.gov
Research on Derivatives and Analogues of 2 Benzyloxy 3 Fluorobenzaldehyde
Synthesis and Biological Evaluation of Schiff Base Derivatives
Schiff bases, characterized by an imine or azomethine group (-C=N-), are a prominent class of compounds derived from aldehydes. They are typically synthesized through the condensation reaction of an aldehyde with a primary amine. researchgate.netmdpi.com The synthesis of Schiff base derivatives from fluorinated benzaldehydes and various amines has been a subject of extensive research. These derivatives have demonstrated a broad spectrum of biological activities.
The general synthetic route involves reacting a substituted benzaldehyde (B42025) with a primary amine in a suitable solvent, often with acid catalysis. researchgate.net The resulting imine bond is crucial for the observed biological effects.
Biological Activity: The biological evaluation of Schiff bases derived from fluorinated benzaldehydes has revealed significant antimicrobial properties. For instance, certain Schiff bases have shown marked activity against fungal strains like Candida albicans and bacterial species including E. coli and S. aureus. mdpi.comnih.gov The presence of specific substituents on the phenyl ring, such as hydroxyl (-OH) or nitro (-NO2) groups, has been found to enhance the antimicrobial efficacy. nih.gov
Some derivatives exhibit moderate to significant antifungal activity against various Candida species. nih.govnih.gov The introduction of a 1,2,4-triazole-3-thione moiety, for example, has led to compounds with notable effects against C. albicans. nih.gov
Below is a table summarizing the antimicrobial activity of representative Schiff base derivatives.
| Compound ID | Derivative Type | Test Organism | MIC (mM/µg/mL) | Reference |
| L1 | Isoniazid-derived Schiff base | C. albicans | 0.037 mM | mdpi.com |
| L4 | Isoniazid-derived Schiff base | C. albicans | 0.048 mM | mdpi.com |
| L4 | Isoniazid-derived Schiff base | E. coli | 1.55 mM | mdpi.com |
| RO4 | 1,2,4-triazole-3-thione Schiff base | C. albicans | 62.5 µg/mL | nih.govnih.gov |
| PC1 | Diaminodipropylamine Schiff base | E. coli | 62.5 µg/ml | mediresonline.org |
| PC4 | Diaminodipropylamine Schiff base | E. coli | 62.5 µg/ml | mediresonline.org |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Synthesis and Biological Evaluation of Hydrazone Derivatives
Hydrazones, which contain the -NHN=CH- functional group, are another critical class of derivatives synthesized from aldehydes. researchgate.net They are formed by the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. researchgate.net The isonicotinoyl hydrazone framework, derived from the antitubercular drug isoniazid (B1672263), is a common starting point for creating new hydrazones with enhanced biological potential. epstem.net
Biological Activity: Hydrazone derivatives are well-documented for their diverse pharmacological effects, including antimicrobial, antifungal, and anticancer activities. researchgate.netasianpubs.orgnih.gov
Antifungal Activity: Numerous studies have highlighted the potent antifungal effects of hydrazones. Acylhydrazone derivatives have shown efficacy against pathogenic fungi like Sporothrix schenckii and Sporothrix brasiliensis, with MIC values lower than the standard drug itraconazole. nih.gov Benzimidazole-hydrazones have also demonstrated significant activity against various Candida strains, including C. glabrata and C. krusei. researchgate.net
Antibacterial Activity: Hydrazones derived from isoniazid have been found to possess potentiated activity against various bacterial strains. epstem.net Steroidal hydrazones have also been evaluated, showing good activity against both Gram-positive and Gram-negative bacteria. mdpi.com
The table below presents the antifungal activity of selected hydrazone derivatives.
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| D13 | Acylhydrazone | S. brasiliensis | 0.25 - 1 | nih.gov |
| SB-AF-1002 | Acylhydrazone | S. schenckii | 0.12 - 0.5 | nih.gov |
| 4e | Benzimidazole-hydrazone | C. glabrata | 1.95 | researchgate.net |
| 4l | Benzimidazole-hydrazone | C. krusei | 1.95 | researchgate.net |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Development of Benzyloxybenzaldehyde Derivatives with Varied Fluorine Positions and Substituents
The strategic placement of fluorine atoms and other substituents on the benzyloxybenzaldehyde scaffold is a key area of research aimed at optimizing biological activity. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. mq.edu.au
Research has shown that altering the position of the fluorine atom or introducing other groups (e.g., methoxy (B1213986), chloro) can have a substantial impact on the compound's efficacy. nih.gov For example, a series of benzyloxybenzaldehyde derivatives were prepared and tested for anticancer activity against the HL-60 cell line. nih.gov It was found that compounds with specific substitution patterns, such as 2-(benzyloxy)-5-chlorobenzaldehyde (B1269881) and 2-[(3-methoxybenzyl)oxy]benzaldehyde, exhibited significant activity. nih.gov
In another study, benzyloxybenzaldehyde derivatives were investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers. mdpi.comnih.gov This research identified compounds with a benzyloxybenzaldehyde scaffold as potent and selective inhibitors, highlighting the therapeutic potential of this chemical framework. mdpi.comnih.gov
The table below shows the inhibitory activity of some benzyloxybenzaldehyde derivatives against ALDH1A3. mdpi.comnih.gov
| Compound ID | Substituent Pattern | Target | IC₅₀ (µM) | Reference |
| ABMM-15 | Benzyloxybenzaldehyde scaffold | ALDH1A3 | 0.23 | mdpi.comnih.gov |
| ABMM-16 | Benzyloxybenzaldehyde scaffold | ALDH1A3 | 1.29 | mdpi.comnih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Exploration of Novel Heterocyclic Systems Derived from the Chemical Compound
The aldehyde functional group of 2-benzyloxy-3-fluorobenzaldehyde is a versatile handle for constructing more complex heterocyclic systems. nih.govresearchgate.net Heterocycles are core structures in a vast number of pharmaceuticals, and incorporating a fluorinated benzyloxy-phenyl moiety can lead to novel compounds with unique biological profiles. researchgate.netresearchgate.net
Synthetic strategies often involve the condensation of the aldehyde with various reagents to initiate cyclization. For example:
Pyrazoles and Isoxazoles: Chalcones derived from substituted benzaldehydes can be condensed with hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoline and isoxazoline (B3343090) rings, respectively. nih.gov
Thiazoles and Triazoles: The aldehyde can be reacted with thiosemicarbazide, followed by cyclization with reagents like chloroacetic acid to yield thiazole (B1198619) derivatives. nih.gov Other routes can lead to the formation of triazole systems. nih.gov
Benzofurans: A tandem SNAr-cyclocondensation strategy can be employed to synthesize polyfluorinated benzofuran (B130515) derivatives from fluorinated benzonitriles and α-hydroxy ketones. nih.gov
These novel heterocyclic systems are then evaluated for a range of biological activities, contributing to the discovery of new lead compounds for drug development. researchgate.netnih.gov
Systematic Structure-Activity Relationship (SAR) Investigations of Modified Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a lead compound, such as this compound, researchers can identify the key chemical motifs responsible for its efficacy and selectivity.
Key findings from SAR studies on benzyloxybenzaldehyde analogues and their derivatives include:
Role of the Benzyloxy Linker: In a study of ALDH1A3 inhibitors, compounds with a methyloxy (-CH₂O-) linker between the two benzene (B151609) rings, as found in the benzyloxy scaffold, showed a remarkable difference in inhibitory activity compared to those with an ester linker. mdpi.com
Impact of Substituents:
Electron-donating vs. Electron-withdrawing groups: The presence and nature of substituents on the phenyl rings play a critical role. In some series, electron-withdrawing groups like halogens or trifluoromethyl groups enhance biological activity. mdpi.com In other cases, electron-donating groups like methoxy are beneficial. nih.govnih.gov
Substituent Position: The position of substituents is vital. For example, in a series of benzimidazole-based inhibitors, a hydroxyl group at the para position of the phenyl ring resulted in greater potency than one at the meta position. mdpi.com
Heterocyclic Modifications: In derivatives where the benzaldehyde has been converted into a heterocycle, the nature of the heterocyclic ring itself becomes a key determinant of activity. For example, SAR studies on 1,2,4-triazole-3-thione Schiff bases showed that a 4-methoxyphenyl (B3050149) moiety resulted in the highest antifungal activity against C. albicans. nih.gov
These systematic investigations provide a rational basis for the design of more potent and selective analogues for specific biological targets. nih.govnih.gov
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 2-benzyloxy-3-fluorobenzaldehyde, a key challenge is the development of manufacturing processes that are both efficient and environmentally responsible. Current synthetic methods often rely on traditional techniques that may involve harsh reagents and generate significant waste. Future research should prioritize the following:
Catalytic Approaches: The exploration of novel catalytic systems, such as metal-organic frameworks (MOFs) or phase-transfer catalysts, could lead to higher yields and reduced reaction times in the etherification step.
One-Pot Syntheses: Designing multi-step reactions that can be performed in a single reaction vessel would streamline production and minimize waste. This could involve the in-situ generation of the benzylating agent, followed by its immediate reaction.
Flow Chemistry: The application of continuous flow reactors offers precise control over reaction parameters, potentially leading to higher purity and yields. This approach is also highly scalable for industrial production.
Greener Solvents and Reagents: A shift towards the use of renewable solvents and less toxic reagents is crucial. Research into biodegradable solvents and the replacement of hazardous chemicals with more benign alternatives will be a significant step forward.
Discovery of Novel Biological Activities and Untapped Molecular Targets
Substituted benzaldehydes have been shown to possess a wide range of biological activities. nih.gov The unique combination of the benzyloxy and fluoro substituents in this compound suggests a rich pharmacological potential that is yet to be fully explored. Future research should focus on:
Screening for New Therapeutic Applications: Comprehensive screening of the compound and its derivatives against a wide array of biological targets is warranted. This could unveil novel activities in areas such as neurodegenerative diseases, inflammation, and metabolic disorders. For instance, substituted benzaldehydes have shown potential as inhibitors of enzymes implicated in Alzheimer's disease. nih.gov
Antimicrobial and Antifungal Properties: Given that some benzoxazole derivatives, which share structural similarities, exhibit antimicrobial and antifungal properties, investigating the potential of this compound in this area is a logical next step.
Allosteric Modulation of Hemoglobin: Certain substituted benzaldehydes have been designed to act as allosteric modulators of hemoglobin, which could have therapeutic applications in conditions requiring increased tissue oxygenation. google.comnih.gov Exploring this potential for this compound and its derivatives is a promising avenue.
In-Depth Mechanistic Elucidation of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing existing protocols and designing new ones. Key areas for future mechanistic studies include:
O-Benzylation Reaction: A detailed investigation into the kinetics and mechanism of the O-benzylation of 3-fluorosalicylaldehyde would provide valuable insights for improving the efficiency and selectivity of the synthesis of the title compound.
De-O-benzylation Reactions: While methods for de-O-benzylation exist, a deeper understanding of the reaction pathways, particularly for sterically hindered substrates, is needed. This knowledge would be crucial for the selective deprotection of the benzyloxy group in the presence of other sensitive functionalities.
Exploration of Applications in Emerging Fields (e.g., Materials Science, Bioconjugation)
The unique electronic and structural properties of this compound make it an attractive candidate for applications beyond the traditional realms of pharmaceuticals and agrochemicals. Future research should explore its potential in the following emerging fields:
Materials Science: The incorporation of this fluorinated benzaldehyde (B42025) into polymer backbones could lead to the development of advanced materials with enhanced thermal stability, chemical resistance, and unique optical properties. Its potential use in the synthesis of novel dyes and pigments also warrants investigation. chemimpex.com
Bioconjugation: The aldehyde functional group provides a reactive handle for the covalent attachment of the molecule to biomolecules such as proteins and peptides. This could enable the development of novel bioconjugates for applications in diagnostics, imaging, and targeted drug delivery.
Fluorinated Compounds in Medicinal Chemistry: The presence of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. chemimpex.com Further exploration of this compound as a building block for more complex fluorinated molecules could lead to the discovery of new drug candidates with improved efficacy and metabolic stability.
Strategies for Overcoming Synthetic and Isolation Challenges
Improved Synthetic Yields: The development of more robust and high-yielding synthetic protocols is a primary objective. This may involve the optimization of reaction conditions, the use of more effective catalysts, and the exploration of alternative synthetic routes. acs.orgnih.gov
Efficient Purification Techniques: The purification of benzaldehyde derivatives can be challenging due to their potential for oxidation and the presence of closely related impurities. sciencemadness.orggoogle.comgoogle.com Research into more efficient and scalable purification methods, such as advanced chromatographic techniques or crystallization-based separations, is needed.
Handling and Stability: Benzaldehydes can be susceptible to oxidation, leading to the formation of the corresponding benzoic acid. sciencemadness.org The development of strategies to enhance the stability of this compound during synthesis, purification, and storage is an important consideration.
Advancing Translational Research from Bench to Potential Therapeutic Applications
The ultimate goal of discovering novel bioactive molecules is their translation into clinical applications. For this compound and its derivatives, a clear roadmap for translational research is required. This should include:
Preclinical Development: Promising lead compounds will need to undergo rigorous preclinical evaluation, including in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of this compound derivatives and their biological activity will be crucial for the rational design of more potent and selective therapeutic agents.
Target Identification and Validation: For compounds with interesting biological activities, the identification and validation of their molecular targets will be a critical step in understanding their mechanism of action and advancing their development as potential drugs.
Q & A
Q. What are the optimal synthetic routes for 2-benzyloxy-3-fluorobenzaldehyde, and how do reaction conditions influence yield?
The synthesis of this compound typically involves benzyl protection of a hydroxyl group on a fluorinated benzaldehyde precursor. For analogous compounds like 3-benzyloxy-2-fluorobenzaldehyde, two high-yield routes are documented:
- Route 1 : Starting from 2-fluoro-3-hydroxybenzaldehyde, benzylation with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) achieves a 92.0% yield .
- Route 2 : Using 3-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde, desilylation followed by benzylation yields 75.0% .
Critical factors include: - Protecting Group Strategy : Bulky groups (e.g., tert-butyldimethylsilyl) may hinder benzylation efficiency.
- Base Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxyl group.
- Temperature Control : Elevated temperatures (80–100°C) accelerate benzylation but risk side reactions like over-alkylation.
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., 230.239 for C₁₄H₁₁FO₂) .
- HPLC-PDA : Purity analysis (e.g., 97% purity) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the electronic effect of the benzyloxy and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
The fluorine atom (strong electron-withdrawing group) and benzyloxy group (electron-donating via resonance) create regioselective electronic environments:
- Electrophilic Aromatic Substitution : Fluorine directs electrophiles to the para position, while benzyloxy directs to ortho/para positions. Computational studies (DFT) suggest competitive activation energies for these sites, necessitating precise reaction control .
- Suzuki Coupling : The aldehyde group can be derivatized to a boronic ester for cross-coupling. Steric hindrance from the benzyloxy group may reduce coupling efficiency at the 3-position .
Q. What are the methodological challenges in using this compound as an intermediate in drug discovery?
- Stability Issues : The aldehyde group is prone to oxidation under basic or aerobic conditions. Stabilization strategies include in situ reduction to alcohols or immediate conversion to imines .
- Deprotection Sensitivity : Removal of the benzyl group (e.g., via hydrogenolysis) must avoid reducing the fluorine substituent. Catalytic transfer hydrogenation (Pd/C, ammonium formate) is preferred over H₂ gas to prevent defluorination .
- Biological Compatibility : Fluorine enhances metabolic stability but may introduce toxicity. In vitro assays (e.g., CYP450 inhibition studies) are critical for early-stage screening .
Q. How can computational modeling predict the behavior of this compound in supramolecular assemblies?
- Molecular Dynamics (MD) Simulations : Predict solubility in solvents (e.g., DMSO vs. toluene) based on dipole moment and polar surface area.
- Docking Studies : The aldehyde group’s orientation facilitates hydrogen bonding with proteins, making it a candidate for protease inhibitor design .
- QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with reactivity in nucleophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
